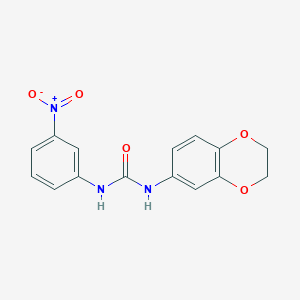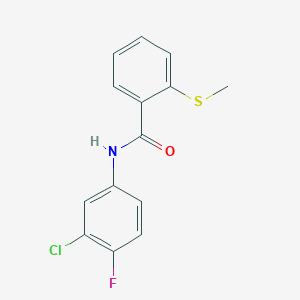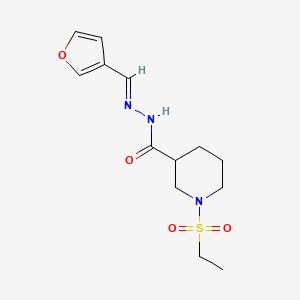
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-nitrophenyl)urea
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-nitrophenyl)urea, also known as NBDAU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of urea derivatives and has been shown to exhibit promising biological activities, including anticancer, antiviral, and antimicrobial properties.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been reported to possess antiviral activity against herpes simplex virus and influenza virus. Additionally, it has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-nitrophenyl)urea is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been suggested that this compound inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Moreover, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that regulates various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, a programmed cell death, in cancer cells. It has also been reported to inhibit cell proliferation and migration in cancer cells. Moreover, this compound has been shown to interfere with viral replication by inhibiting the activity of viral enzymes. Additionally, this compound has exhibited antibacterial activity by disrupting bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-nitrophenyl)urea is its broad-spectrum biological activity, which makes it a promising candidate for drug discovery and development. Moreover, this compound has shown good bioavailability and pharmacokinetic properties. However, one of the limitations of this compound is its low solubility in water, which may hinder its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-nitrophenyl)urea. One of the potential applications of this compound is in the development of new anticancer drugs. Moreover, this compound has shown promising activity against viral and bacterial infections, which makes it a potential candidate for the development of new antiviral and antibacterial agents. Furthermore, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action. Finally, the synthesis of this compound derivatives with improved biological activity and solubility may lead to the discovery of new drugs with enhanced therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising biological activity, including anticancer, antiviral, and antimicrobial properties. Its broad-spectrum activity and good pharmacokinetic properties make it a potential candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved biological activity.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c19-15(16-10-2-1-3-12(8-10)18(20)21)17-11-4-5-13-14(9-11)23-7-6-22-13/h1-5,8-9H,6-7H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZALBQGCDGAQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4840833.png)


![methyl 5-methyl-2-{[(3-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4840865.png)
![3-(2-methoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4840870.png)
![N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840874.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840878.png)

![ethyl [4-(difluoromethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4840886.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840887.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide](/img/structure/B4840895.png)
![N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B4840908.png)
![N-(3-chloro-2-methylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4840911.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(4-methylbenzyl)acetamide](/img/structure/B4840919.png)
